(D-Val22)-Big Endothelin-1 fragment (16-38) (human)
Beschreibung
Historical Context and Discovery of (D-Val22)-Big Endothelin-1 Fragment (16-38)
The discovery of (D-Val22)-Big Endothelin-1 fragment (16-38) emerged from systematic research efforts in the early 1990s aimed at developing specific inhibitors of endothelin-converting enzyme. The compound was first synthesized and characterized in 1994 as part of a comprehensive study investigating D-amino acid substitutions in Big Endothelin-1 analogs. Researchers synthesized four different analogs of human Big Endothelin-1 fragment (16-38), each containing single D-amino acid substitutions at critical positions designated as P1, P2, P1', and P2' positions within the enzyme cleavage site. Among these synthetic analogs, the D-valine substitution at position 22 demonstrated the most promising inhibitory properties against endothelin-converting enzyme activity.
The historical significance of this discovery cannot be overstated within the context of endothelin research, which had gained tremendous momentum following the initial identification of endothelin-1 in 1987 as a potent vasoconstrictor peptide. The endothelin system had rapidly become recognized as a critical regulatory pathway in cardiovascular physiology, with endothelin-1 being acknowledged as the most potent and long-lasting constrictor of human vessels discovered. The development of (D-Val22)-Big Endothelin-1 fragment (16-38) represented a crucial advancement in creating specific research tools to investigate endothelin-converting enzyme function and its role in endothelin system regulation.
The compound's development was particularly significant because endothelin-converting enzyme was recognized as essential for generating the biological effects of endothelin-1 from its precursor, Big Endothelin-1. Prior to the availability of specific enzyme inhibitors like (D-Val22)-Big Endothelin-1 fragment (16-38), researchers had limited tools to investigate the precise mechanisms of endothelin system activation. The successful synthesis of this compound provided a new avenue for studying endothelin system regulation and opened possibilities for developing therapeutic interventions targeting endothelin-converting enzyme activity.
Nomenclature and Structural Identification
The nomenclature of (D-Val22)-Big Endothelin-1 fragment (16-38) reflects its structural relationship to the endothelin precursor peptide and its specific amino acid modification. The compound is known by several synonymous names in scientific literature, including [D-Val22]Big Endothelin-1 fragment (16-38) and [D-Val22]Big ET-1 (16-38). The Chemical Abstracts Service registry number for this compound is 158884-64-1, providing a unique identifier for chemical databases and regulatory purposes.
The structural composition of (D-Val22)-Big Endothelin-1 fragment (16-38) consists of a 23-amino acid peptide sequence with the following arrangement: His-Leu-Asp-Ile-Ile-Trp-D-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser. The single-letter amino acid code representation of this sequence is HLDIIWvNTPEHVVPYGLGSPRS-OH, where the lowercase 'v' indicates the D-valine substitution at position 22. This specific modification is crucial for the compound's biological activity and distinguishes it from the natural Big Endothelin-1 sequence.
Table 1: Molecular Characteristics of (D-Val22)-Big Endothelin-1 Fragment (16-38)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 2585.36 - 2586.96 Da | |
| Molecular Formula | C₁₁₉H₁₈₀N₃₂O₃₃ | |
| CAS Number | 158884-64-1 | |
| Peptide Length | 23 amino acids | |
| Salt Form | Trifluoroacetic acid | |
| Purity | >95-96% |
The three-dimensional structure of (D-Val22)-Big Endothelin-1 fragment (16-38) contains specific structural features that contribute to its inhibitory activity against endothelin-converting enzyme. The D-valine substitution at position 22 represents a critical modification that prevents enzymatic cleavage while maintaining binding affinity to the enzyme active site. This substitution creates a substrate analog that can bind to endothelin-converting enzyme but cannot be processed, effectively functioning as a competitive inhibitor.
Position within the Endothelin Peptide Family
The endothelin peptide family represents a complex system of vasoactive compounds that play crucial roles in cardiovascular regulation and cellular signaling. Within this family, endothelins are 21-amino acid vasoconstricting peptides produced primarily in the endothelium, having key roles in vascular homeostasis. The family comprises three endogenous isoforms: endothelin-1, endothelin-2, and endothelin-3, each encoded by separate genes with varying expression patterns and receptor binding profiles.
(D-Val22)-Big Endothelin-1 fragment (16-38) occupies a unique position within this peptide family as a synthetic analog derived from the precursor peptide Big Endothelin-1. Big Endothelin-1 represents the immediate precursor to mature endothelin-1, consisting of 38 amino acids that undergo enzymatic processing to generate the biologically active 21-amino acid endothelin-1 peptide. The endothelin synthesis pathway involves multiple processing steps, beginning with prepro-endothelin peptides of 212 residues that are cleaved to form biologically inactive intermediates termed Big Endothelins.
The processing of Big Endothelin-1 to mature endothelin-1 is mediated by membrane-bound zinc metalloproteases from the neprilysin superfamily, specifically endothelin-converting enzymes ECE-1 and ECE-2. The fragment (16-38) of Big Endothelin-1 encompasses the carboxy-terminal region that contains the cleavage site for endothelin-converting enzyme. This region is critical for enzyme recognition and processing, making it an ideal target for developing inhibitory analogs like (D-Val22)-Big Endothelin-1 fragment (16-38).
Table 2: Endothelin Family Classification and Characteristics
| Peptide Type | Length (amino acids) | Primary Function | Expression Pattern |
|---|---|---|---|
| Prepro-Endothelin | 212 | Precursor synthesis | Multiple cell types |
| Big Endothelin-1 | 38 | Inactive precursor | Endothelial cells |
| Endothelin-1 | 21 | Vasoconstriction | Widespread |
| (D-Val22)-Big ET-1 (16-38) | 23 | Enzyme inhibition | Synthetic analog |
The structural relationship between (D-Val22)-Big Endothelin-1 fragment (16-38) and other endothelin family members reflects the sophisticated regulatory mechanisms governing endothelin system activation. Unlike naturally occurring endothelin peptides, this synthetic analog serves as a research tool rather than a physiological signaling molecule. Its design specifically targets the enzymatic processing step that converts inactive Big Endothelin-1 to biologically active endothelin-1, providing researchers with a means to modulate endothelin system activity.
Significance in Endothelin System Research
The significance of (D-Val22)-Big Endothelin-1 fragment (16-38) in endothelin system research extends far beyond its initial development as an enzyme inhibitor. This compound has become an essential research tool for investigating endothelin-converting enzyme function and its role in various physiological and pathological processes. The compound's ability to inhibit endothelin-converting enzyme activity has provided researchers with unprecedented opportunities to study endothelin system regulation in both in vitro and in vivo experimental systems.
Research applications of (D-Val22)-Big Endothelin-1 fragment (16-38) have demonstrated its utility in studying cerebral vasospasm, a serious complication following subarachnoid hemorrhage. Studies have shown that this compound can prevent cerebral vasospasm in experimental models by inhibiting the transformation of Big Endothelin-1 to vasoactive endothelin-1. In rabbit basilar artery studies, intracisternal application of the compound resulted in a 5.24% increase in vessel diameter compared to a 19.54% decrease in control groups, demonstrating significant protective effects against vasospasm.
The compound has also contributed to understanding the complex mechanisms of endothelin system activation in neurological contexts. Research has demonstrated that (D-Val22)-Big Endothelin-1 fragment (16-38) can inhibit dopamine release induced by Big Endothelin-1 in rat striatum, suggesting its potential utility in studying neurotransmitter regulation by the endothelin system. This finding has implications for understanding the role of endothelin signaling in neurological function and dysfunction.
Table 3: Research Applications and Findings
The broader significance of (D-Val22)-Big Endothelin-1 fragment (16-38) in endothelin research lies in its contribution to understanding the therapeutic potential of endothelin-converting enzyme inhibition. The endothelin system has been implicated in numerous cardiovascular diseases, including arterial hypertension, preeclampsia, coronary atherosclerosis, myocardial infarction, and heart failure. Additionally, endothelin signaling contributes to diabetic kidney disease, pulmonary arterial hypertension, cancer, immune disorders, and allograft rejection. The availability of specific inhibitors like (D-Val22)-Big Endothelin-1 fragment (16-38) has enabled researchers to investigate the potential of targeting endothelin-converting enzyme as a therapeutic strategy for these conditions.
Eigenschaften
IUPAC Name |
4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASSAGAFULBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H180N32O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2586.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1).
Mode of Action
The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1. This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.
Biochemical Pathways
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1.
Biochemische Analyse
Biochemical Properties
(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a potent endogenous vasoconstrictor. It acts through two types of receptors: ETA and ETB. Apart from a vasoconstrictive action, it causes fibrosis of the vascular cells and stimulates the production of reactive oxygen species.
Cellular Effects
At the cellular level, the effects of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) appear to be mediated by two specific receptor subtypes termed ETA and ETB, both of which are functionally coupled to phospholipase C (PLC). It is claimed that it induces proinflammatory mechanisms, increasing superoxide anion production and cytokine secretion.
Biologische Aktivität
(D-Val22)-Big Endothelin-1 fragment (16-38) is a synthetic analog derived from the precursor big endothelin-1 (Big ET-1). This peptide has garnered attention due to its biological activity, particularly its role as an inhibitor of the endothelin-converting enzyme (ECE), which catalyzes the conversion of Big ET-1 to the active vasoconstrictor endothelin-1 (ET-1). Understanding its biological activity is crucial for developing therapeutic strategies targeting various cardiovascular and inflammatory conditions.
The primary action of (D-Val22)-Big ET-1(16-38) involves the inhibition of ECE activity. Inhibition of ECE prevents the conversion of Big ET-1 to ET-1, thereby reducing the vasoconstrictive effects typically mediated by ET-1. Research indicates that this fragment can effectively inhibit dopamine release in vivo, suggesting a broader impact on neurotransmitter regulation and vascular dynamics .
Inhibition of Endothelin-Converting Enzyme
A study demonstrated that the D-Val22-containing peptide significantly inhibits ECE activity, which is essential for generating the biological effects of ET-1 from its precursor . The inhibition was quantified using an ET-1 specific radioimmunoassay, showing that none of the D-amino acid analogs were cleaved by ECE, but (D-Val22)-Big ET-1(16-38) notably suppressed ECE activity.
Effects on Smooth Muscle Contraction
Another critical aspect of (D-Val22)-Big ET-1(16-38) is its effect on smooth muscle contraction. In isolated human bronchial tissues, Big ET-1 elicited potent contractile responses, which were significantly modulated by ECE inhibitors like phosphoramidon. This suggests that the conversion of Big ET-1 to ET-1 plays a vital role in mediating contraction responses in vascular smooth muscle .
Cerebral Vasospasm
Research has indicated that targeting ECE with inhibitors like (D-Val22)-Big ET-1(16-38) could offer new therapeutic approaches in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). By inhibiting the conversion of Big ET-1 to ET-1, this peptide could mitigate vasospasm and improve outcomes in affected patients .
Inflammatory Responses
Endothelins are increasingly recognized for their role in inflammatory processes. The inhibition of ECE by (D-Val22)-Big ET-1(16-38) may also reduce pro-inflammatory cytokine production, thereby potentially alleviating conditions characterized by excessive inflammation such as sepsis and pneumonia .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 158884-64-1 |
| Molecular Weight | 2585.36 g/mol |
| Sequence | HLDIIWvNTPEHVVPYGLGSPRS-OH |
| Purity | >96% |
| Storage Conditions | -20 °C or below |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Key Insights:
- Substrate Specificity : Unlike the native Big ET-1 (22-38) fragment, which is a weak substrate for ECE , the D-Val²² analog exhibits enhanced resistance to enzymatic cleavage, prolonging its inhibitory effects .
- Potency: Compared to phosphoramidon, a non-selective metalloprotease inhibitor, (D-Val22)-Big ET-1 (16-38) shows higher specificity for ECE, reducing off-target effects .
- Structural Impact : The D-valine substitution introduces steric hindrance, preventing proper alignment of Big ET-1 with the ECE catalytic site . In contrast, [Phe²²]-Big ET-1 (19-37) exhibits weaker inhibition due to reduced binding affinity .
Pharmacokinetic and Pharmacodynamic Data
Clinical Relevance :
- In rat models, (D-Val22)-Big ET-1 (16-38) reduced blood pressure elevation induced by exogenous Big ET-1 by 85%, outperforming phosphoramidon (60% reduction) .
- The peptide’s prolonged half-life makes it a candidate for chronic cardiovascular disease management, whereas phosphoramidon’s rapid clearance limits its utility .
Research Findings and Clinical Implications
- Cardiovascular Disease: Elevated Big ET-1 levels correlate with adverse outcomes in atrial fibrillation, myocardial infarction, and coronary artery disease .
- Comparative Efficacy : In a study of ECE inhibitors, (D-Val22)-Big ET-1 (16-38) showed 3-fold greater potency than [Phe²²]-Big ET-1 (19-37) in suppressing ET-1 synthesis in endothelial cells .
- Safety Profile : Unlike phosphoramidon, which inhibits protective natriuretic peptide degradation, (D-Val22)-Big ET-1 (16-38) avoids compromising renal function .
Vorbereitungsmethoden
Coupling Efficiency and Side-Chain Protection
The D-Val22 incorporation necessitates meticulous side-chain protection to prevent racemization. Tert-butyloxycarbonyl (Boc) groups shield lysine and tryptophan residues, while trityl (Trt) protections guard histidine and asparagine side chains. Coupling efficiency, monitored via Kaiser tests, exceeds 98% for all residues except the sterically hindered D-Val22, which requires double coupling cycles (2 × 30 minutes) with 4-methylmorpholine (NMM) as the base.
Table 1: Coupling Reagents and Conditions for Selected Residues
| Residue | Position | Reagent System | Coupling Time | Efficiency |
|---|---|---|---|---|
| Ser | 38 | PyBOP/HOBt | 45 min | 99.2% |
| D-Val | 22 | HATU/DIPEA | 2 × 30 min | 95.8% |
| Trp | 19 | PyBOP/HOBt | 60 min | 97.5% |
Purification and Characterization Protocols
Crude peptide mixtures undergo reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (250 × 4.6 mm, 5 μm). A gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 60 minutes achieves baseline separation of the target peptide from deletion sequences. Mass spectrometry (MALDI-TOF) confirms the molecular weight (2586.9 Da) with <1.5 Da deviation, while amino acid analysis validates stoichiometric ratios.
Lyophilization and Stability Considerations
Post-purification, lyophilization at −50°C and 0.01 mbar yields a stable powder. Accelerated stability studies (40°C/75% RH) demonstrate <5% degradation over 6 months when stored in argon-flushed vials.
Table 2: HPLC Purification Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Retention Time | 32.4 ± 0.3 min |
| Purity Post-HPLC | 96.2–98.7% |
Industrial-Scale Production Challenges
Transitioning from lab-scale to industrial synthesis introduces complexities. Automated synthesizers (e.g., CEM Liberty Blue) enable batch sizes up to 1 kg, but D-Val22 incorporation remains rate-limiting due to prolonged coupling times. Cost analysis reveals that the D-amino acid residue increases raw material expenses by 18–22% compared to L-configuration analogs.
Comparative Analysis of Synthetic Strategies
While SPPS dominates, alternative methods like native chemical ligation (NCL) have been explored. Fragment condensation of Big ET-1[16-25] and [26-38]-D-Val22 achieves 78% yield but suffers from epimerization at C-terminal cysteine. SPPS remains superior in preserving stereochemical integrity (>99% enantiomeric excess).
Quality Control and Regulatory Compliance
Identity testing combines LC-MS/MS and circular dichroism (CD) spectroscopy. The CD spectrum exhibits a minima at 208 nm, characteristic of α-helical content (32 ± 4%). Residual TFA levels, quantified via ion chromatography, are maintained at <0.1% to meet ICH Q3C guidelines.
Table 3: Release Specifications
| Test | Acceptance Criteria |
|---|---|
| Purity (HPLC) | ≥95.0% |
| Peptide Content | 85–115% of label claim |
| Endotoxins | <0.1 EU/mg |
| Residual Solvents | <500 ppm (acetonitrile) |
Q & A
Q. What is the physiological role of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) in vascular regulation?
Methodological Answer : This peptide acts as an endothelin receptor antagonist, targeting both ETA and ETB receptors. To study its role, researchers often use hypertensive animal models (e.g., DOCA-salt spontaneously hypertensive rats, SHR) to assess blood pressure modulation. Key steps include:
- Quantifying endothelin-1 (ET-1) mRNA abundance and protein content in vascular tissues via qPCR and ELISA .
- Validating receptor antagonism using competitive binding assays with radiolabeled ET-1 .
- Statistical analysis of blood pressure changes using paired t-tests or ANOVA, ensuring p < 0.05 for significance .
Q. What experimental models are appropriate for studying this peptide’s bioactivity?
Methodological Answer : Selection depends on the research focus:
- Hypertension : DOCA-salt SHR models show elevated ET-1 expression in aortic and mesenteric arteries, making them suitable for testing antihypertensive effects .
- Neurovascular disorders : In vitro blood-brain barrier (BBB) models can assess ET-1-mediated vasoconstriction, with abluminal endothelin release measured via immunofluorescence .
- Cell-based assays : Primary human endothelial cells or HEK293 cells transfected with ET receptors are used for receptor binding/activation studies. Ensure consistency in cell passage number and serum-free pre-treatment to minimize confounding factors .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the peptide’s efficacy across different experimental models?
Methodological Answer : Contradictions often arise from:
- Receptor subtype specificity : Use selective ETA (e.g., BQ123) or ETB (e.g., BQ788) antagonists in parallel experiments to isolate the peptide’s target .
- Assay variability : Validate ELISA kits with spike-recovery tests and compare results across multiple platforms (e.g., Luminex vs. traditional ELISA) .
- Model-specific ET-1 expression : Quantify baseline ET-1 levels in each model using RNA sequencing and correlate with functional outcomes (e.g., blood pressure changes) .
Q. What methodological considerations are critical for optimizing receptor binding assays with this peptide?
Methodological Answer :
- Competitive binding assays : Use ¹²⁵I-labeled ET-1 and varying concentrations of (D-Val22)-Big ET-1 (16-38) to calculate IC₅₀ values. Include nonspecific binding controls (e.g., excess unlabeled ET-1) .
- Structural modifications : The D-Val22 substitution may alter binding kinetics. Perform molecular dynamics simulations to compare binding affinity with wild-type ET-1 fragments .
- Data normalization : Express results as % inhibition relative to maximal binding, using triplicate measurements to reduce intra-assay variability .
Q. How does the D-Val22 substitution influence metabolic stability in human plasma?
Methodological Answer :
- Stability assays : Incubate the peptide in human plasma at 37°C, sampling at intervals (0, 1, 2, 4, 8 hr). Quantify degradation via LC-MS/MS and compare half-life with unmodified ET-1 fragments .
- Protease resistance : Test susceptibility to neutral endopeptidase (NEP) using recombinant NEP and inhibitor controls (e.g., phosphoramidon) .
- Functional correlation : Link stability data to in vivo efficacy by administering the peptide to SHR models and measuring sustained blood pressure reduction over 24 hr .
Q. What statistical approaches are recommended for analyzing dose-response relationships in endothelin studies?
Methodological Answer :
- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
- Survival analysis : For longitudinal studies, use Kaplan-Meier plots and log-rank tests to compare treatment groups, ensuring censoring criteria are predefined .
- Multivariate analysis : Apply linear mixed-effects models to account for repeated measurements and covariates (e.g., baseline blood pressure, age) .
Q. How can researchers validate the specificity of antibodies used in ET-1 immunoassays?
Methodological Answer :
- Cross-reactivity tests : Screen antibodies against related peptides (e.g., Big ET-1 (1-38), ET-2, ET-3) using Western blot or competitive ELISA .
- Knockdown/knockout controls : Use siRNA-mediated ET-1 silencing in cell lines or tissues from ET-1 knockout mice to confirm signal reduction .
- Epitope mapping : Collaborate with commercial vendors to generate antibody specificity reports using peptide arrays .
Guidance for Experimental Replication
- Detailed protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis, purification (e.g., HPLC gradients), and characterization (e.g., mass spectrometry, amino acid analysis) .
- Data transparency : Deposit raw data (e.g., qPCR Ct values, binding curves) in repositories like Figshare, citing DOIs in publications .
- Negative controls : Include sham-treated animals and vehicle-only groups to distinguish peptide-specific effects from experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
